3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

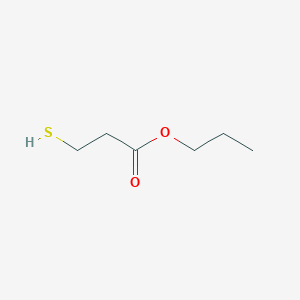

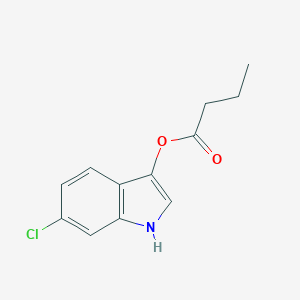

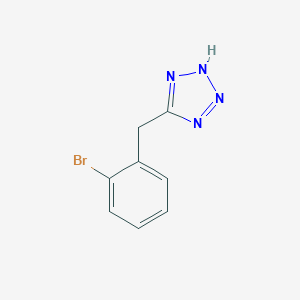

“3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol” is a chemical compound with the CAS Number: 182057-85-8. It has a molecular weight of 257.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-3-[4-(benzyloxy)phenyl]-1-propanol . The Inchi Code for this compound is 1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 .

Physical And Chemical Properties Analysis

The compound has a melting point range of 106 - 108 degrees Celsius .

Aplicaciones Científicas De Investigación

Anticancer Activity

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: derivatives have been studied for their potential as EGFR kinase inhibitors . These compounds have shown promising antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). One derivative, in particular, demonstrated potent inhibitory effects on EGFR kinase and induced apoptosis in cancer cells .

Antifungal Applications

Derivatives of this compound have been synthesized and screened for their antifungal properties. The studies revealed that these compounds possess fungistatic activity against a range of yeast and filamentous fungal pathogens, indicating their potential use in developing new antifungal agents .

Material Science

The benzyloxyphenol moiety, a component of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol , has been utilized in the synthesis of various materials. For instance, it has been used to create bis(4-benzyloxyphenoxy)phenyl phosphine oxide, indicating its utility in material science applications .

Therapeutic Importance

The compound’s structure includes a thiophene moiety, which is known for its wide range of therapeutic properties. Thiophene derivatives are effective in biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and more. This highlights the therapeutic importance of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol in medicinal chemistry .

Synthesis of Hetaryl-Azophenol Dyes

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: has been used in the preparation of hetaryl-azophenol dyes. These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid, demonstrating the compound’s role in dye synthesis .

Molecular Docking Studies

The compound has been the subject of molecular docking studies to understand its binding affinity and interactions with biological targets. These studies are crucial for drug design and development, as they provide insights into the compound’s potential as a lead molecule for therapeutic applications .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGQQRZGPYYPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391599 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | |

CAS RN |

182057-85-8 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.